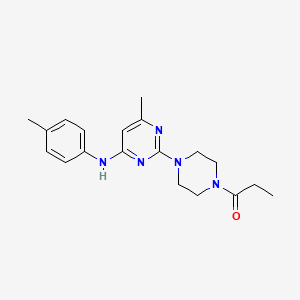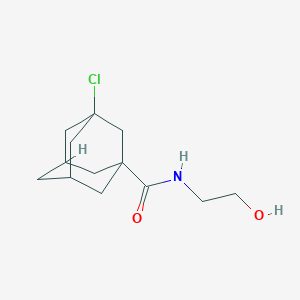
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine, also known as MP-10, is a novel compound synthesized for scientific research purposes. It belongs to the class of pyrimidine-based compounds and has been found to exhibit potential therapeutic effects in various diseases.
Aplicaciones Científicas De Investigación
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-proliferative and anti-metastatic effects in cancer cells, as well as anti-inflammatory effects in animal models of inflammation. In addition, 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has shown promising results in improving cognitive function and reducing neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and cyclooxygenases, which are involved in cancer progression and inflammation. 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine also modulates the activity of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function and neuronal survival.
Biochemical and Physiological Effects:
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as decrease the expression of genes involved in cancer progression such as MMP-2 and MMP-9. In addition, 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been found to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has several advantages for lab experiments, including its high purity and stability, as well as its ability to cross the blood-brain barrier. However, one limitation of 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine. One area of interest is its potential use in combination with other drugs or therapies for cancer and neurodegenerative diseases. Another area of research is the development of more efficient synthesis methods for 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine and its analogs. Finally, further studies are needed to fully understand the mechanism of action of 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine and its potential therapeutic effects in various diseases.
Métodos De Síntesis
The synthesis of 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine involves a multi-step process, starting with the reaction of 4-methylbenzylamine with 2,4-dichloro-5-methylpyrimidine in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-propionylpiperazine in the presence of sodium hydride to obtain the final product, 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine. The purity and yield of the compound can be improved by further purification steps such as recrystallization and column chromatography.
Propiedades
IUPAC Name |
1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-18(25)23-9-11-24(12-10-23)19-20-15(3)13-17(22-19)21-16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFIPXRFGKIQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B4974300.png)

![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)

![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)

![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)
![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)
![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)
![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)
![1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)